1-Bromophthalazine hydrobromide is an organic compound classified as a heterocyclic aromatic compound. It features a bromine atom attached to the phthalazine ring system, which consists of a fused benzene and diazine structure. The compound has garnered attention for its potential applications in various scientific fields, including chemistry, biology, and medicine. It serves as a building block for synthesizing more complex heterocyclic compounds and is under investigation for its antimicrobial and anticancer properties.
The synthesis of 1-bromophthalazine hydrobromide can be achieved through several methods, primarily involving the bromination of phthalazine derivatives. One common approach includes the reaction of phthalazine with bromine or hydrobromic acid in an appropriate solvent under controlled conditions.
The reaction typically requires careful temperature control to avoid over-bromination. The following general steps outline the synthesis process:
1-Bromophthalazine hydrobromide has a molecular formula of and a molecular weight of approximately 289.95 g/mol. Its structural representation includes a bromine atom attached to one of the nitrogen atoms in the phthalazine ring system.
1-Bromophthalazine hydrobromide can participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions due to its reactive bromine atom.
In nucleophilic substitution reactions, the bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives. Electrophilic aromatic substitution can also occur, where electrophiles attack the aromatic ring, modifying the compound's structure for further applications in organic synthesis .
The mechanism of action for 1-bromophthalazine hydrobromide primarily involves its interaction with biological molecules through covalent bonding facilitated by the bromine atom. This interaction can modulate enzyme activity, receptor binding, and other cellular processes.
Property | Value |
---|---|
Molecular Formula | C8H6Br2N2 |
Molecular Weight | 289.95 g/mol |
IUPAC Name | 1-bromophthalazine;hydrobromide |
InChI Key | CKPLSJVGQDFLKY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=NN=C2Br.Br |
1-Bromophthalazine hydrobromide has diverse applications across several scientific domains:
This compound's unique structure and reactivity make it a valuable tool in both academic research and industrial applications, highlighting its significance in advancing chemical sciences.
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7